(1S,2S,5R)-Neomenthyl amine CAS number and properties
(1S,2S,5R)-Neomenthyl amine CAS number and properties
An In-Depth Technical Guide to (1S,2S,5R)-Neomenthyl Amine: Synthesis, Properties, and Applications in Asymmetric Synthesis
Authored by a Senior Application Scientist
Introduction: In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for enantiomerically pure compounds is paramount. Chiral amines, in this context, serve as indispensable building blocks and powerful tools for inducing stereoselectivity. Among these, (1S,2S,5R)-Neomenthyl amine, a derivative of the naturally abundant menthol family, has emerged as a valuable chiral auxiliary and synthetic intermediate. This guide provides a comprehensive technical overview of (1S,2S,5R)-Neomenthyl amine, detailing its chemical and physical properties, synthesis methodologies, and its application in the nuanced field of asymmetric synthesis.
Core Compound Identification and Properties
(1S,2S,5R)-Neomenthyl amine is a chiral primary amine with the stereochemistry derived from the neomenthol scaffold. Its rigid cyclohexane backbone and defined stereocenters make it an effective controller of stereochemical outcomes in chemical reactions.
| Property | Value | Source |
| CAS Number | 117947-19-0 | [1] |
| Molecular Formula | C₁₀H₂₁N | [1] |
| Molecular Weight | 155.29 g/mol | [1] |
| Appearance | Likely a colorless liquid | Inferred from related compounds |
| Boiling Point | Estimated ~200-210 °C | Based on similar amines |
| Melting Point | Not available | |
| Density | Estimated ~0.8-0.9 g/mL | Based on related compounds |
| Solubility | Soluble in common organic solvents; sparingly soluble in water | General amine properties |
Chemical Properties
As a primary amine, (1S,2S,5R)-Neomenthyl amine exhibits characteristic basicity due to the lone pair of electrons on the nitrogen atom. It readily reacts with acids to form ammonium salts, a property that can be exploited for purification. The amine functionality also allows for a wide range of chemical transformations, including acylation, alkylation, and imine formation, which are fundamental to its role as a chiral auxiliary.
Spectroscopic Signature
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¹H NMR: The proton spectrum would be complex due to the numerous aliphatic protons. Key signals would include the protons on the carbon bearing the amino group, likely in the 2.5-3.5 ppm range, and the characteristic signals for the isopropyl and methyl groups.
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¹³C NMR: The carbon spectrum would show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon attached to the nitrogen would appear in the 40-60 ppm range.
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IR Spectroscopy: The infrared spectrum would display characteristic N-H stretching vibrations for a primary amine as a doublet in the 3300-3500 cm⁻¹ region. An N-H bending vibration would be expected around 1590-1650 cm⁻¹. C-H stretching vibrations would be observed below 3000 cm⁻¹.[2]
Synthesis of (1S,2S,5R)-Neomenthyl Amine
The synthesis of (1S,2S,5R)-Neomenthyl amine can be approached through several routes, with reductive amination of the corresponding ketone, (-)-menthone, being a prominent method. More recently, biocatalytic methods have offered a green and highly selective alternative.
Biocatalytic Synthesis via Transamination
A novel and environmentally benign approach to (+)-neomenthylamine involves the amination of (-)-menthone using an ω-transaminase.[3] This method leverages the high stereoselectivity of enzymes to achieve the desired product in a mild aqueous phase.
Caption: Reductive amination of (-)-menthone.
Experimental Protocol: Reductive Amination of (-)-Menthone
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Imine Formation: Dissolve (-)-menthone and an excess of an ammonia source (e.g., ammonium acetate) in a suitable solvent such as methanol or ethanol. The reaction is typically carried out at room temperature to reflux to drive the formation of the imine intermediate.
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Reduction: Once the imine formation is complete (monitored by TLC or GC-MS), the reaction mixture is cooled, and a reducing agent is added. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it selectively reduces the imine in the presence of the ketone. [4]3. Workup: After the reduction is complete, the reaction is quenched, and the pH is adjusted to be basic to liberate the free amine.
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Extraction and Purification: The product is extracted into an organic solvent, dried, and purified, typically by distillation or column chromatography.
Applications in Asymmetric Synthesis
The primary application of (1S,2S,5R)-Neomenthyl amine in drug development and fine chemical synthesis is as a chiral auxiliary . [5]A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can often be recovered.
Caption: General workflow for using a chiral auxiliary.
Diastereoselective Alkylation
One of the key applications of chiral auxiliaries is in the diastereoselective alkylation of enolates. By forming an amide with a carboxylic acid, (1S,2S,5R)-Neomenthyl amine can be used to direct the approach of an electrophile to one face of the resulting enolate, leading to the formation of a new stereocenter with high diastereoselectivity.
Asymmetric Aldol Reactions
Similarly, in aldol reactions, the chiral auxiliary can control the facial selectivity of the enolate addition to an aldehyde, resulting in the formation of syn or anti aldol products with high stereocontrol.
While specific, published examples detailing the use of (1S,2S,5R)-Neomenthyl amine as a chiral auxiliary are not as prevalent as for other auxiliaries like Evans' oxazolidinones, its structural similarity to menthol-based auxiliaries suggests its potential in these and other asymmetric transformations. [6][7]
Safety and Handling
As with all amines, (1S,2S,5R)-Neomenthyl amine should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Hazards: Amines are typically corrosive and can cause severe skin burns and eye damage. They may also be harmful if swallowed or inhaled.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
(1S,2S,5R)-Neomenthyl amine is a valuable chiral building block with significant potential in asymmetric synthesis. Its synthesis from readily available starting materials, particularly through green biocatalytic routes, enhances its appeal for industrial applications. While its full potential as a chiral auxiliary is still being explored, its rigid stereodefined structure makes it a promising candidate for the development of novel stereoselective methodologies in drug discovery and development. Further research into its applications is warranted to fully exploit its capabilities in modern organic synthesis.
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